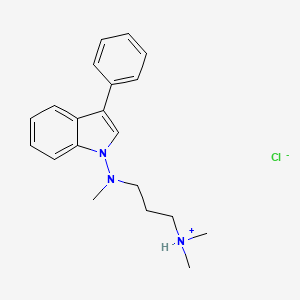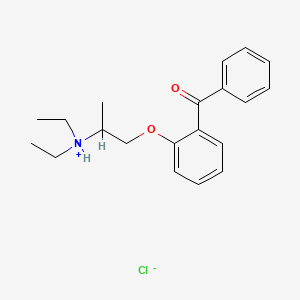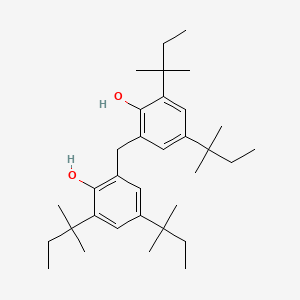
Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] is a synthetic organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and rubber. The compound’s molecular formula is C33H52O2, and it has a molecular weight of 480.77 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] typically involves the condensation of 2,6-di-tert-butylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts such as hydrochloric acid or sodium hydroxide to facilitate the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high yield of the product while maintaining the desired purity levels. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .
化学反応の分析
Types of Reactions
Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
科学的研究の応用
Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and rubber, preventing oxidative degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties in the development of pharmaceuticals.
作用機序
The antioxidant properties of Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups. This donation neutralizes free radicals, thereby preventing oxidative damage to polymers and biological molecules. The compound primarily targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), converting them into less reactive forms .
類似化合物との比較
Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] is unique due to its high molecular weight and bulky tert-butyl groups, which enhance its antioxidant efficiency. Similar compounds include:
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,2’-methylenebis[4-methyl-6-tert-butylphenol]
- Phenol, 2,2’-methylenebis[6-tert-butyl-4-ethyl-]
These compounds share similar antioxidant properties but differ in their molecular structures and specific applications .
特性
CAS番号 |
50378-93-3 |
|---|---|
分子式 |
C33H52O2 |
分子量 |
480.8 g/mol |
IUPAC名 |
2-[[2-hydroxy-3,5-bis(2-methylbutan-2-yl)phenyl]methyl]-4,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C33H52O2/c1-13-30(5,6)24-18-22(28(34)26(20-24)32(9,10)15-3)17-23-19-25(31(7,8)14-2)21-27(29(23)35)33(11,12)16-4/h18-21,34-35H,13-17H2,1-12H3 |
InChIキー |
DYVLACUMXYHTTN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)CC)O)CC2=C(C(=CC(=C2)C(C)(C)CC)C(C)(C)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


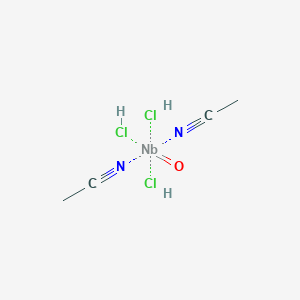
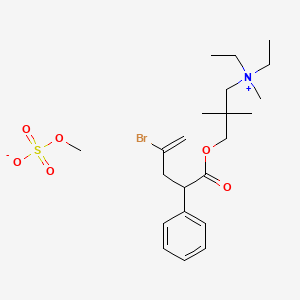
![Ledienosid [German]](/img/structure/B13766944.png)
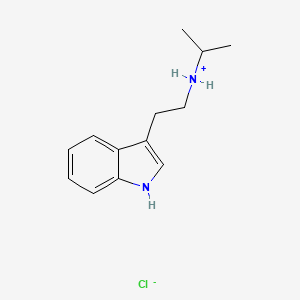
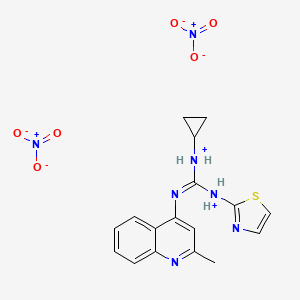
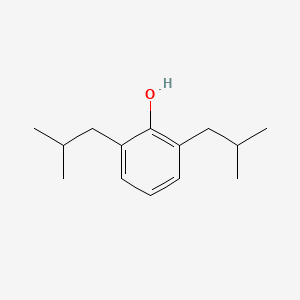
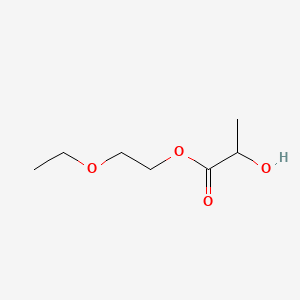
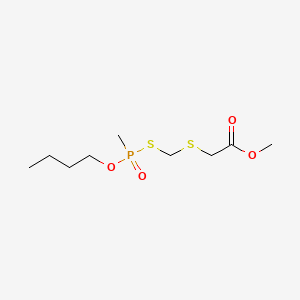

![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)
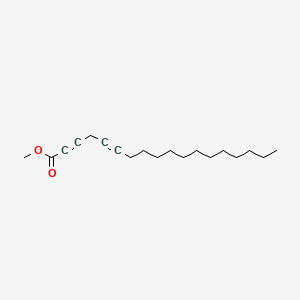
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
